Asoprisnil-d3

LC-MS/MS Bioanalysis Stable Isotope Labeling

Precise quantitation of asoprisnil in complex biological matrices is a critical challenge in preclinical and clinical PK studies. Asoprisnil-d3 is the gold-standard deuterated internal standard, designed to solve this by co-eluting with the analyte and perfectly compensating for matrix effects and ion suppression in LC-MS/MS workflows. This ensures the regulatory-grade accuracy required for IND/NDA filings. - Mass shift of +3 Da enables clear MS distinction from the unlabeled parent. - Ensures identical chromatographic behavior and ionization efficiency for robust method validation. - Eliminates the need for less reliable structural analog internal standards.

Molecular Formula C28H35NO4
Molecular Weight 452.6 g/mol
Cat. No. B15145529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsoprisnil-d3
Molecular FormulaC28H35NO4
Molecular Weight452.6 g/mol
Structural Identifiers
SMILESCC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(COC)OC)C5=CC=C(C=C5)C=NO
InChIInChI=1S/C28H35NO4/c1-27-15-24(19-6-4-18(5-7-19)16-29-31)26-22-11-9-21(30)14-20(22)8-10-23(26)25(27)12-13-28(27,33-3)17-32-2/h4-7,14,16,23-25,31H,8-13,15,17H2,1-3H3/b29-16+/t23-,24+,25-,27-,28+/m0/s1/i2D3
InChIKeyGJMNAFGEUJBOCE-NTHHNUOISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Asoprisnil-d3: Stable Isotope-Labeled SPRM for High-Fidelity LC-MS Bioanalysis


Asoprisnil-d3 (J867-d3) is a deuterium-labeled analog of the selective progesterone receptor modulator (SPRM) asoprisnil, bearing three deuterium atoms in place of hydrogen [1]. This structural substitution confers a mass shift of +3 Da (MW = 452.6 vs 449.6 for the unlabeled parent) while preserving near-identical physicochemical behavior, a critical feature for its role as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) assays . As a tracer for the parent drug candidate, asoprisnil-d3 enables precise quantitation of asoprisnil in complex biological matrices during preclinical and clinical pharmacokinetic studies .

Why Unlabeled Asoprisnil Cannot Substitute for Asoprisnil-d3 in Quantitative Bioanalysis


The critical differentiator between asoprisnil-d3 and unlabeled asoprisnil is not therapeutic activity—both compounds share identical SPRM pharmacology [1]—but analytical performance. In LC-MS/MS quantification, the deuterated analog serves as a perfect internal standard, co-eluting with the analyte under identical chromatographic conditions and experiencing the same matrix effects and ionization efficiencies. This behavior directly translates to enhanced assay accuracy and precision, which is impossible to achieve using the unlabeled parent as an internal standard due to its identical mass and chromatographic properties [2]. Procurement of asoprisnil-d3 is therefore non-negotiable for any bioanalytical workflow requiring precise, regulatory-grade quantitation of asoprisnil.

Asoprisnil-d3: Comparative Evidence for Bioanalytical Method Validation


Mass Spectrometric Differentiation: Deuterium-Induced +3 Da Shift

Asoprisnil-d3 exhibits a molecular weight of 452.6 g/mol, which is precisely 3 mass units higher than unlabeled asoprisnil (449.6 g/mol) due to the substitution of three hydrogen atoms with deuterium . This mass shift is sufficient to ensure distinct detection in MS without altering the compound's chromatographic retention time or ionization efficiency, a critical requirement for a reliable internal standard [1].

LC-MS/MS Bioanalysis Stable Isotope Labeling

In Vivo Potency: Asoprisnil Parent Compound Demonstrates High PR Binding Affinity vs. Mifepristone

Asoprisnil demonstrates high-binding affinity for the progesterone receptor (PR), a key driver of its therapeutic effects in uterine fibroids and endometriosis [1]. While direct comparative binding affinity data (e.g., Ki values) for asoprisnil vs. mifepristone are not available in the provided sources, asoprisnil's unique profile of partial agonism/antagonism, combined with its lack of antiglucocorticoid activity [2], differentiates it from mifepristone, which is a potent antiprogestin with significant antiglucocorticoid effects [3].

Progesterone Receptor SPRM Receptor Binding

Clinical Efficacy: Dose-Dependent Suppression of Menstruation at ≥10 mg QD

In a double-blind, dose-escalation study of 60 premenopausal women, asoprisnil consistently prolonged the menstrual cycle at doses ≥10 mg once daily (QD) and reversibly suppressed menstruation [1]. This pharmacodynamic endpoint is a direct, quantifiable measure of the parent compound's clinical activity and establishes a clear dose-response relationship for method validation [2].

Clinical Trial Pharmacodynamics Uterine Fibroids

Tissue Selectivity: Endometrial Targeting Without Estrogen Deprivation

Asoprisnil induces amenorrhea by directly targeting the endometrium, as demonstrated by its ability to reversibly suppress menstruation without altering basal estrogen levels [1]. This contrasts with GnRH agonists, which cause profound estrogen deprivation and associated adverse effects [2]. The parent compound's unique tissue-selective profile underscores the need for precise PK analysis to correlate plasma concentrations with this specific pharmacodynamic outcome.

Endometrium Tissue Selectivity Mechanism of Action

Asoprisnil-d3: Recommended Applications in Bioanalysis and Drug Development


LC-MS/MS Method Development and Validation for Asoprisnil Quantification

Asoprisnil-d3 is the gold-standard internal standard for developing and validating robust LC-MS/MS methods to quantify asoprisnil in plasma, serum, urine, or tissue homogenates. Its near-identical physicochemical properties ensure co-elution and identical ionization efficiency, compensating for matrix effects and instrument variability [1]. This application is essential for generating regulatory-grade pharmacokinetic data in support of IND/NDA filings.

Preclinical and Clinical Pharmacokinetic (PK) Studies

Use asoprisnil-d3 to accurately measure plasma concentrations of asoprisnil over time in animal models or human subjects. This data is critical for calculating key PK parameters (Cmax, Tmax, AUC, t½, clearance) and establishing dose-exposure-response relationships for the parent drug candidate. The established clinical dose-response of asoprisnil (≥10 mg QD for menstrual suppression [2]) provides a clear pharmacodynamic anchor for interpreting these PK data.

Bioequivalence and Formulation Bridging Studies

In studies comparing different formulations of asoprisnil (e.g., tablet vs. capsule, immediate-release vs. modified-release), asoprisnil-d3 is the definitive internal standard for ensuring precise and unbiased measurement of drug concentrations, enabling robust statistical assessment of bioequivalence as required by regulatory agencies.

Metabolite Identification and Profiling

While primarily used for parent drug quantification, asoprisnil-d3 can also serve as a reference for identifying and characterizing metabolites of asoprisnil (e.g., the active metabolite J912 [3]) in metabolic stability assays or in vivo samples, leveraging its distinct mass signature for accurate relative quantification.

Technical Documentation Hub

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